molecular formula C12H15N3 B3037968 2-(Azepan-1-yl)pyridine-3-carbonitrile CAS No. 684648-79-1

2-(Azepan-1-yl)pyridine-3-carbonitrile

Cat. No. B3037968
CAS RN: 684648-79-1
M. Wt: 201.27 g/mol
InChI Key: SBQJQAQUDMTPLD-UHFFFAOYSA-N
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Description

“2-(Azepan-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C12H15N3 . It contains an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen. This is attached to a pyridine ring, a six-membered ring with two double bonds and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “2-(Azepan-1-yl)pyridine-3-carbonitrile” would be characterized by the presence of an azepane ring attached to a pyridine ring at the 2-position, with a carbonitrile group at the 3-position of the pyridine ring .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Analysis of Derivatives : Derivatives of 2-(Azepan-1-yl)pyridine-3-carbonitrile have been synthesized and analyzed for their structural properties. For instance, certain derivatives have been used in the study of azafluorene ring systems and their planarity (Venkateshan et al., 2020).

  • Development of Scalable Synthesis Protocols : Research has been conducted on developing scalable synthesis protocols for compounds related to 2-(Azepan-1-yl)pyridine-3-carbonitrile. This includes studies on alternative azide intermediates and safety-driven process improvements (Arunachalam et al., 2019).

Antibacterial and Antimicrobial Applications

  • Antibacterial Activity : Some derivatives of 2-(Azepan-1-yl)pyridine-3-carbonitrile have shown antibacterial activity. For example, research on novel 4-Pyrrolidin-3-cyanopyridine derivatives revealed their potential in combating various bacteria (Bogdanowicz et al., 2013).

  • Evaluation of Microbiological Activity : Studies have been conducted on the synthesis and microbiological activity of certain derivatives, providing insights into their potential use in addressing bacterial and tuberculosis infections (Miszke et al., 2008).

Chemical Interaction and Docking Studies

  • Molecular Docking Analysis : Molecular docking analysis has been utilized to understand the interaction of related compounds with biological targets. This approach helps in identifying potential applications in drug discovery (Venkateshan et al., 2020).

  • Synthesis and Interaction Studies : Research into the synthesis and interaction of 2-(Azepan-1-yl)pyridine-3-carbonitrile derivatives with other chemical entities has provided valuable insights. This includes studies on their crystal structures and spectroscopic analysis (Tranfić et al., 2011).

Heterocyclic Chemistry and Novel Compound Development

  • Development of Heterocyclic Systems : The compound and its derivatives have been used in the development of novel heterocyclic systems. This research contributes to the field of heterocyclic chemistry and the exploration of new therapeutic agents (Bondarenko et al., 2016).

  • Multicomponent Synthesis Applications : The compound is utilized in multicomponent synthesis processes to create a variety of derivatives. This includes the synthesis of thiazole, selenazole, pyrane, and pyridine derivatives, showcasing its versatility in organic synthesis (Dyachenko et al., 2019).

properties

IUPAC Name

2-(azepan-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-10-11-6-5-7-14-12(11)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQJQAQUDMTPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221810
Record name 2-(Hexahydro-1H-azepin-1-yl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azepan-1-yl)pyridine-3-carbonitrile

CAS RN

684648-79-1
Record name 2-(Hexahydro-1H-azepin-1-yl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=684648-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hexahydro-1H-azepin-1-yl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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